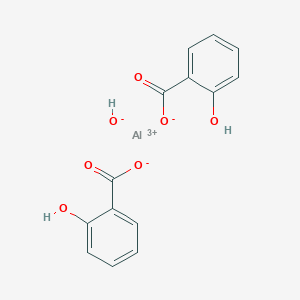

Hydroxyaluminium disalicylate

Description

Overview of Aluminium Coordination Compounds in Advanced Chemical Systems

Aluminium, the most abundant metal in the Earth's crust, readily forms coordination compounds. nih.govacs.org These are molecules in which a central aluminium atom is bonded to one or more ligands. In its +3 oxidation state, aluminium acts as a hard Lewis acid, readily forming stable bonds with hard Lewis bases, particularly oxygen- and nitrogen-donating ligands. nih.gov The coordination number of aluminium in these complexes is typically four or six, leading to tetrahedral or octahedral geometries, respectively. dtic.mil

The study of aluminium coordination compounds is crucial for understanding and developing new materials and catalysts. nih.govacs.org Researchers are exploring their potential in various applications, including:

Catalysis: Aluminium complexes can act as catalysts in a range of chemical reactions. nih.govacs.org

Materials Science: They serve as precursors for the synthesis of important materials like aluminium nitride, a ceramic with applications in electronics and structural components. dtic.mil

Supramolecular Chemistry: The ability of aluminium to form well-defined structures with organic ligands is utilized in the construction of complex supramolecular assemblies.

A significant area of research involves the use of "non-innocent" ligands, which can actively participate in redox reactions, expanding the chemical reactivity of the otherwise redox-inert Al(III) center. nih.govacs.org This has led to the development of aluminium complexes capable of electron and proton transfer, with potential applications in energy storage and catalysis. nih.govacs.org

Significance of Salicylate (B1505791) Ligands in Metal Complexation

Salicylic (B10762653) acid and its derivatives, known as salicylates, are versatile ligands in coordination chemistry. ijesi.org The salicylic acid molecule possesses two key functional groups for metal binding: a carboxylic acid group and a hydroxyl group. ijesi.orgnih.gov This allows it to act as a bidentate chelator, forming a stable six-membered ring with a metal ion by coordinating through both the carboxylate oxygen and the hydroxyl oxygen. ijesi.orgnih.gov

The complexation of metal ions with salicylate ligands can significantly alter the physicochemical properties of the metal. ijesi.org Salicylates are known to form stable complexes with a variety of metal ions, and these complexes have been studied for their potential applications in diverse fields. ijesi.orgresearchgate.net The ability of the salicylate ligand to deprotonate and form anionic species is crucial for its effective binding to metal centers. nih.gov

Scope and Academic Context of Hydroxyaluminium Disalicylate Investigations

This compound is a specific type of basic aluminium salicylate. drugfuture.comgoogle.com The term "basic" indicates the presence of a hydroxide (B78521) (OH) group in addition to the salicylate ligands coordinated to the aluminium center. google.com The general formula for basic aluminium salicylates can be represented as (C₇H₅O₃)ₙAl(OH)₃₋ₙ·xH₂O. drugfuture.com For the disalicylate, 'n' is equal to two.

Research into this compound has explored its synthesis and basic properties. One preparative method involves the reaction of aluminium hydroxide with salicylic acid in water, a process that can be facilitated by warming. google.com The resulting compound is described as a fine, colorless, and sometimes reddish powder. drugfuture.comgoogle.com

The table below summarizes some of the key identifiers and properties of this compound.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₁AlO₇ | wikidata.org |

| Molecular Weight | 336.23 g/mol | drugfuture.com |

| CAS Registry Number | 18921-11-4 | wikidata.orgguidechem.comchemicalbook.com |

| Appearance | Fine, colorless powder, occasionally pink | drugfuture.com |

Further investigations into the structure and reactivity of this compound and related compounds can provide deeper insights into the coordination chemistry of aluminium and the versatile role of salicylate ligands.

Structure

3D Structure of Parent

Properties

CAS No. |

18921-11-4 |

|---|---|

Molecular Formula |

C14H11AlO7 |

Molecular Weight |

318.21 g/mol |

IUPAC Name |

aluminum;2-carboxyphenolate;hydroxide |

InChI |

InChI=1S/2C7H6O3.Al.H2O/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;1H2/q;;+3;/p-3 |

InChI Key |

KFTNJALKRJCBGB-UHFFFAOYSA-K |

SMILES |

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[OH-].[Al+3] |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[OH-].[Al+3] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[OH-].[Al+3] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Hydroxyaluminium Disalicylate

Established Synthetic Pathways and Precursor Chemistry

The foundational methods for synthesizing Hydroxyaluminium Disalicylate rely on conventional solution-phase and solid-state techniques. These pathways involve the direct reaction of an aluminium source with salicylic (B10762653) acid or its derivatives.

Solution-Phase Synthetic Approaches

Solution-phase synthesis is a conventional and widely utilized method for preparing aluminium-salicylate complexes. This approach involves dissolving an appropriate aluminium precursor and salicylic acid in a suitable solvent, followed by a reaction that is often promoted by adjusting pH or temperature.

The reaction of hydrolyzed Al(III) species with salicylate (B1505791) in aqueous solutions has been shown to proceed rapidly. researchgate.net Studies indicate that the rate of complexation is faster with hydrolyzed or polycationic aluminium species, such as the Al₁₃ polycation, compared to non-hydrolyzed Al(III) monomers. researchgate.net The precursor chemistry typically involves an aluminium salt (e.g., aluminium chloride or aluminium hydroxide) and salicylic acid. The stoichiometry of the reactants is crucial in determining the final product, with the formation of the disalicylate complex favored under specific concentration and pH conditions. The general reaction in an aqueous medium can be conceptualized as the complexation of a hydroxyaluminium cation (Al(OH)²⁺) by two salicylate anions.

The process often requires careful control of pH, as the speciation of both aluminium and salicylic acid in solution is pH-dependent. researchgate.net In some methods, a base is added to deprotonate the carboxylic acid and phenolic hydroxyl groups of salicylic acid, facilitating coordination to the aluminium center. Purification in solution-phase synthesis can sometimes be challenging, potentially requiring techniques like recrystallization or precipitation to isolate the pure product. google.comresearchgate.net

Table 1: Key Parameters in Solution-Phase Synthesis

| Parameter | Description | Significance |

|---|---|---|

| Aluminium Precursor | Typically an aluminium salt like AlCl₃ or a hydrolyzed form. | The hydrolysis state of Al(III) affects reaction kinetics. researchgate.net |

| Salicylate Source | Salicylic acid or a salt like sodium salicylate. | The protonation state is key for coordination. |

| Solvent | Often aqueous, but organic solvents can be used. | Influences solubility of reactants and product; can affect reaction rate. |

| pH | A critical parameter controlling the speciation of reactants. researchgate.net | Governs the formation of the desired complex over other species. |

| Temperature | Varies depending on the specific protocol. | Affects reaction rate and product solubility. |

Solid-State and Mechanochemical Synthesis Protocols

Solid-state synthesis, particularly mechanochemistry, offers a solvent-free or low-solvent alternative to solution-based methods. chimienouvelle.be Mechanochemical synthesis involves the grinding or milling of solid reactants, where mechanical energy initiates chemical reactions. chimienouvelle.bemdpi.com This technique is recognized for its high efficiency, reduced waste, and ability to produce materials that may be difficult to obtain from solution. nih.gov

For the synthesis of this compound, a solid-state approach would typically involve milling an aluminium source, such as aluminium oxide or aluminium hydroxide (B78521), with salicylic acid. The reaction proceeds through intimate mixing and the generation of localized high-pressure and high-temperature spots at the point of particle contact, facilitating the coordination bond formation. mdpi.com Liquid-assisted grinding (LAG), where a small amount of liquid is added to the solid reactants, can sometimes accelerate the reaction.

This methodology has been successfully applied to synthesize other metal salicylates, such as bismuth disalicylate, by milling the corresponding metal oxide with salicylic acid. mdpi.com The stoichiometry of the reactants is a key determinant of the final product. The advantages of mechanochemical synthesis include quantitative yields, shorter reaction times, and the elimination of bulk solvent use, aligning with the principles of green chemistry. mdpi.comrsc.org

Table 2: Comparison of Synthetic Protocols

| Feature | Solution-Phase Synthesis | Solid-State/Mechanochemical Synthesis |

|---|---|---|

| Solvent Use | High | None or minimal (LAG) chimienouvelle.be |

| Reaction Time | Can be lengthy | Often rapid (minutes to hours) rsc.org |

| Waste Generation | Higher (solvent waste) | Lower |

| Energy Input | Primarily thermal | Mechanical mdpi.com |

| Scalability | Well-established | Readily scalable, adaptable to continuous manufacture. mdpi.com |

| Product Isolation | Often requires precipitation/crystallization | Direct isolation of solid product |

Novel Synthetic Route Development and Optimization

Recent research has focused on developing more sustainable, efficient, and controlled methods for synthesizing coordination complexes like this compound. These novel routes leverage green chemistry principles, advanced ligand design, and catalytic strategies.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. researchgate.netmdpi.com The application of its 12 principles offers a framework for improving the synthesis of this compound. acs.org

Key green chemistry approaches applicable to this synthesis include:

Prevention of Waste: Prioritizing synthetic routes that generate minimal by-products. Mechanochemical synthesis is a prime example of a waste-reducing method. acs.org

Atom Economy: Designing syntheses to maximize the incorporation of all reactant atoms into the final product. acs.org

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids, or eliminating solvents altogether as in mechanochemistry. nih.gov

Energy Efficiency: Employing methods that operate at ambient temperature and pressure, such as mechanochemical or biocatalytic routes, to reduce energy consumption. researchgate.netrsc.org

Use of Catalysts: Utilizing catalytic reagents in place of stoichiometric ones to increase efficiency and reduce waste. acs.org

For instance, developing a catalytic route that directly utilizes a stable aluminium source and salicylic acid under mild conditions would represent a significant green advancement over stoichiometric methods that may require harsh conditions or generate salt by-products.

Ligand Design and Modification Strategies for Controlled Product Formation

The reactivity of a metal catalyst and the structure of the resulting complex are heavily influenced by the coordinating ligands. scholaris.ca In the context of this compound, while the primary ligand is salicylate, modifications to the salicylate structure or the introduction of ancillary ligands can be used to control product formation and properties.

Ligand design strategies can tune both steric and electronic effects. scholaris.ca For example, introducing electron-withdrawing or electron-donating substituents onto the salicylic acid ring can alter the electronic properties of the resulting complex. researchgate.net This can influence the stability and reactivity of the final product.

While the target compound is specifically a disalicylate, the principles of ligand design are crucial in preventing the formation of undesired species (e.g., monosalicylate or trisalicylate) or polymeric structures. By carefully selecting precursor ligands and reaction conditions, the synthesis can be directed specifically toward the desired bis-ligated complex. nih.gov This involves understanding the coordination chemistry of aluminium and how different ligand frameworks stabilize specific geometries and coordination numbers. uni-wuerzburg.dersc.org

Catalytic and Stoichiometric Approaches in Aluminium-Salicylate Formation

The formation of the aluminium-salicylate bond can be approached from both catalytic and stoichiometric perspectives. While many established syntheses are stoichiometric, involving the direct reaction of molar equivalents of reactants, catalytic methods are being explored for greater efficiency.

A relevant example from related chemistry is the catalytic esterification of salicylic acid, where solid acid catalysts like sulphated zirconia are used to produce methyl salicylate. This demonstrates the potential for using solid catalysts to facilitate reactions involving salicylic acid. In the synthesis of this compound, a heterogeneous catalyst could potentially activate the aluminium precursor or the salicylic acid to promote complexation under milder conditions.

Lewis acids, such as aluminium bromide (AlBr₃), have been investigated as catalysts for the carboxylation of phenol (B47542) to produce salicylic acid. rsc.org This reaction proceeds via the formation of an aluminium-phenoxide intermediate, which then reacts with CO₂. rsc.org Understanding the mechanism of these catalytic cycles, where aluminium plays a key role in activating the substrate, provides insight into how catalytic principles could be applied to the direct synthesis of aluminium-salicylate complexes. A catalytic approach might involve a template or an ancillary ligand that facilitates the assembly of the this compound structure and is then regenerated, reducing waste compared to stoichiometric methods where all reagents are consumed. acs.org

Mechanistic Studies of this compound Formation

The formation of this compound in aqueous solution is a multi-step process involving the coordination of two salicylate ligands to an aluminum ion. Mechanistic studies, primarily on the formation of aluminum-salicylate complexes in general, provide significant insights into the formation of the disalicylate species.

The reaction between Al(III) ions and salicylate is influenced by the pH of the solution. The reaction is completed within minutes at a pH of 3.3 but is considerably slower at a pH of 2.0. researchgate.net This suggests that the speciation of both the aluminum ion and salicylic acid is crucial for the reaction kinetics. Hydrolyzed Al(III) species have been shown to react faster with salicylate than the non-hydrolyzed Al(III) aqua ion. researchgate.net

Kinetic studies using techniques like stopped-flow laser fluorescence spectroscopy have indicated that the formation of a carboxylate monodentate complex acts as a transient intermediate at the beginning of the reaction. researchgate.net This initial interaction is then followed by the slower, rate-determining step of chelate ring closure. In this step, the hydroxyl group of the salicylate coordinates to the aluminum center, forming a stable six-membered ring.

For the formation of this compound, the process involves the sequential coordination of two salicylate molecules. After the formation of the initial 1:1 monosalicylate complex, a second salicylate ligand coordinates to the aluminum center. This second coordination event would also be expected to proceed through a similar mechanism of water dissociation followed by ligand binding, ultimately leading to the formation of the bis(salicylato)aluminate(III) complex.

| Mechanistic Step | Description |

| Initial Interaction | Formation of a transient monodentate complex through the carboxylate group of salicylate. |

| Ring Closure | Coordination of the hydroxyl group of salicylate to the aluminum center, forming a stable six-membered chelate ring. This is often the rate-determining step. |

| Second Ligand Coordination | A second salicylate molecule coordinates to the 1:1 aluminum-salicylate complex to form the disalicylate species, likely following a similar mechanistic pathway. |

This interactive table outlines the key mechanistic steps in the formation of this compound.

Comprehensive Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Spectroscopic Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For hydroxyaluminium disalicylate, ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms within the salicylate (B1505791) ligands.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a salicylic (B10762653) acid-containing complex provides insights into the protons of the aromatic ring and the hydroxyl and carboxyl groups. In studies of aluminum-salicylate complexes, the chemical shifts of the aromatic protons are influenced by the coordination of the salicylate ligand to the aluminum center. nih.gov For instance, in related aluminum-p-methyl-meso-tetraphenylporphyrin complexes with a salicylate axial ligand, the aromatic protons of the salicylate moiety are observed in the ¹H NMR spectrum, providing evidence of the ligand's presence and electronic environment within the complex. researchgate.net The specific chemical shifts for this compound would be expected to show distinct signals for the non-equivalent aromatic protons, with their positions indicating the nature of the coordination to the aluminum ion.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the salicylate ligand will give rise to a distinct signal. researchgate.netnih.gov The chemical shifts of the carboxyl carbon and the phenolic carbon are particularly diagnostic of the coordination mode (monodentate or bidentate) of the salicylate ligand to the aluminum center. acs.org Theoretical calculations on salicylic acid have provided predicted chemical shifts for its carbon atoms, which serve as a baseline for understanding the shifts observed in its metal complexes. researchgate.net For example, the calculated ¹³C NMR chemical shifts for salicylic acid are presented in the table below. Upon complexation with aluminum, these shifts would be expected to change, reflecting the altered electronic distribution.

Calculated ¹³C NMR Chemical Shifts of Salicylic Acid researchgate.net

| Carbon Atom | Calculated Chemical Shift (ppm) |

|---|---|

| C1 | 119.5 |

| C2 | 163.7 |

| C3 | 118.2 |

| C4 | 137.9 |

| C5 | 123.7 |

| C6 | 133.0 |

| C7 (Carboxyl) | 174.5 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule based on its characteristic vibrational modes. nih.gov These methods are particularly sensitive to the nature of chemical bonds and are instrumental in determining the coordination environment of the salicylate ligands in this compound.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, the positions of the carboxylate (COO⁻) and phenolic (C-O) stretching bands are of primary importance. The coordination of the salicylate ligand to the aluminum ion through the carboxylate group leads to a shift in the asymmetric and symmetric stretching frequencies of this group compared to the free salicylic acid. nih.govacs.org Studies on the interaction of salicylate with alumina (B75360) have shown that the formation of inner-sphere complexes can be identified by changes in these vibrational bands. acs.org Specifically, the involvement of both the carboxylate and phenolic groups in the coordination to aluminum can be inferred from the shifts in their respective stretching frequencies. nih.gov The presence of a hydroxyl group attached to the aluminum would also give rise to a characteristic O-H stretching vibration.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov In studies of metal-salicylate complexes, Raman spectra have been used to investigate the interaction between the metal ion and the salicylate ligand. researchgate.net For instance, in the case of aluminum salicylate complexes, Raman spectroscopy can help to distinguish between different coordination modes. acs.org The vibrational modes of the aromatic ring are also observable in the Raman spectrum and can be sensitive to the coordination environment.

Key IR and Raman Vibrational Bands for Salicylate Complexes

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique | Significance |

|---|---|---|---|

| O-H Stretch (phenolic) | ~3200-3400 | IR | Indicates the presence of the phenolic hydroxyl group. |

| C=O Stretch (carboxylic acid) | ~1650-1700 | IR, Raman | Shifts upon deprotonation and coordination to the metal center. |

| COO⁻ Asymmetric Stretch | ~1550-1610 | IR, Raman | Diagnostic of carboxylate coordination. |

| COO⁻ Symmetric Stretch | ~1380-1420 | IR, Raman | Diagnostic of carboxylate coordination. |

| C-O Stretch (phenolic) | ~1250-1300 | IR, Raman | Shifts upon coordination of the phenolic oxygen. |

| Al-O Stretch | ~500-700 | IR, Raman | Direct evidence of the aluminum-oxygen bond. |

UV-Visible spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is dominated by the π → π* transitions of the aromatic rings of the salicylate ligands. The coordination of the salicylate to the aluminum ion can cause a shift in the absorption maxima (λmax) and a change in the molar absorptivity. nih.gov Studies on aluminum-salicylate complexes have utilized UV-Vis spectroscopy to investigate complex formation and stoichiometry. unica.it The spectrum of salicylic acid itself shows characteristic absorption bands that are altered upon complexation. iomcworld.com For example, the UV spectrum of salicylic acid in solution typically exhibits absorption maxima around 230 nm and 300 nm. iomcworld.com These bands would be expected to shift upon formation of the this compound complex, reflecting the perturbation of the electronic structure of the salicylate ligands.

Typical UV-Vis Absorption Maxima for Salicylic Acid and its Complexes

| Compound/Complex | λmax (nm) | Solvent/Medium |

|---|---|---|

| Salicylic Acid | ~230, ~300 | Ethanol (B145695) |

| Aluminum-Salicylate Complex | Shifted from free ligand values | Aqueous |

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through fragmentation analysis. For this compound, mass spectrometry would be used to confirm the molecular formula (C₁₄H₁₁AlO₇). drugfuture.com Electrospray ionization mass spectrometry (ESI-MS) has been employed to study aluminum speciation in the presence of salicylate, identifying various monomeric and polymeric aluminum-salicylate species in solution. researchgate.net The fragmentation pattern of this compound in the mass spectrometer would be expected to show the loss of ligands and other neutral fragments, providing further confirmation of the compound's structure.

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic techniques provide valuable information about the local environment and connectivity of atoms, X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state.

Powder X-ray Diffraction and Rietveld Refinement

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing the crystalline structure of materials. wikipedia.orgmyscope.training The resulting diffraction pattern provides information on the arrangement of atoms within a crystal lattice. Rietveld refinement is a powerful computational method used to analyze PXRD data, allowing for the determination of detailed structural parameters such as lattice parameters, atomic positions, and phase composition. wikipedia.orgmyscope.training This method refines a theoretical crystallographic model against the experimental PXRD data until the best possible fit is achieved. wikipedia.org A typical Rietveld refinement output would show the experimental data, the calculated pattern, and the difference between them, providing a measure of the quality of the refinement. researchgate.netfrontiersin.org

Despite the power of this technique, no specific PXRD data or Rietveld refinement studies for this compound could be located in the public domain.

Advanced Characterization Methodologies

Elemental Analysis and Stoichiometry Determination

Elemental analysis is crucial for determining the empirical formula of a compound by quantifying the weight percentages of its constituent elements, such as carbon, hydrogen, and nitrogen. velp.combirmingham.ac.uk This information is fundamental for confirming the stoichiometry of a synthesized compound. copernicus.org For this compound, with a theoretical molecular formula of C14H11AlO7, elemental analysis would be expected to yield specific percentages for carbon, hydrogen, and aluminum.

A hypothetical table of expected elemental analysis data is presented below based on its chemical formula. However, without experimental data, these remain theoretical values.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 52.86 |

| Hydrogen | H | 1.01 | 11 | 11.11 | 3.50 |

| Aluminum | Al | 26.98 | 1 | 26.98 | 8.48 |

| Oxygen | O | 16.00 | 7 | 112.00 | 35.16 |

| Total | | | | 318.23 | 100.00 |

Note: This table is generated based on the theoretical formula and does not represent experimental results.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition behavior. etamu.eduopenaccessjournals.com A TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is a key indicator of the material's thermal stability. nih.gov For a compound like this compound, which may exist as a hydrate, the initial weight loss would typically correspond to the loss of water molecules, followed by the decomposition of the organic salicylate ligands at higher temperatures. icm.edu.plmdpi.com The thermal decomposition of related aluminum compounds, such as aluminum hydroxide (B78521), occurs in distinct stages corresponding to dehydroxylation and transformation to various forms of alumina. icm.edu.plmdpi.com

Specific TGA thermograms for this compound are not available in the reviewed literature. A representative TGA curve would be necessary to determine its precise decomposition temperatures and thermal stability profile.

Electrochemical Characterization in Coordination Chemistry

Electrochemical methods, such as cyclic voltammetry, are employed to study the redox properties of coordination compounds. researchgate.netresearchgate.net These techniques can reveal information about the oxidation and reduction potentials of the metal center and the coordinated ligands. The electrochemical behavior of aluminum alloys has been studied, but these studies focus on the corrosion properties of the bulk metal and its intermetallic phases, which is not directly applicable to the coordination chemistry of a discrete molecule like this compound. researchgate.netnih.govmdpi.comresearchgate.net The study of the electrochemical behavior of this specific complex would require dedicated experiments to understand its electron transfer processes.

Due to the absence of specific experimental data from peer-reviewed research for this compound across these critical analytical areas, a detailed and authoritative article as requested cannot be generated at this time. Further experimental research is required to elucidate the comprehensive structural and physicochemical properties of this compound.

Coordination Chemistry and Ligand Metal Interactions of Hydroxyaluminium Disalicylate

Chelation and Ligand Denticity of Salicylate (B1505791) Anions

The salicylate anion (HSal⁻), derived from salicylic (B10762653) acid, is a key player in the coordination with aluminium(III). Its ability to form stable chelate rings is central to the structure of hydroxyaluminium disalicylate.

Multidentate Ligand Architectures and Their Influence

The salicylate anion typically acts as a bidentate ligand, coordinating to the aluminium(III) center through two donor atoms. researchgate.netiosrjournals.org This chelation can occur in a few ways. The most common mode involves the carboxylate oxygen and the phenolic oxygen, forming a stable six-membered ring. acs.orgacs.org Another possibility is the formation of a four-membered ring through the two oxygen atoms of the carboxylate group. acs.org

The versatility of the salicylate ligand is further highlighted by its ability to form different types of complexes. Spectroscopic studies have revealed the existence of at least three types of Al(III)-salicylate complexes in ethanol (B145695) solution. acs.org In one type, the salicylate binds through the carboxylate group while maintaining an intramolecular hydrogen bond. acs.org A second type also involves binding through the carboxylate, but with the phenolic proton oriented away from the carbonyl oxygen. acs.org A third, less common form involves the aluminium ion binding to the tautomeric form of salicylate through the phenolate (B1203915) oxygen. acs.org

Chelate Effect and Thermodynamic Stability of Aluminium-Salicylate Complexes

The formation of a chelate ring by the salicylate anion with the aluminium(III) ion significantly enhances the thermodynamic stability of the resulting complex. This phenomenon, known as the chelate effect, is a direct consequence of the increase in entropy that occurs when a bidentate ligand replaces two monodentate ligands (in this case, often water molecules) in the coordination sphere of the metal ion.

The stability of aluminium-salicylate complexes has been the subject of numerous studies. The formation constants (log K) provide a quantitative measure of this stability. For a 1:1 Al-salicylate complex in acidic aqueous solution, the logarithm of the aqueous formation constant (log K_aq) has been calculated to be around 13.8, which is in good agreement with experimental values ranging from 12.9 to 14.5. acs.orgacs.org This high stability constant underscores the strong affinity of salicylate for aluminium(III).

The formation of these stable complexes is a spontaneous process, as indicated by the negative Gibbs free energy of formation (ΔG). For the 1:1 Al/Sal⁺ complex, the free energy of formation has been determined to be -33.84 kJ mol⁻¹. chemsociety.org.ng Theoretical studies have delved into the thermodynamics of different possible configurations of the 1:1 Al-salicylate complex, revealing that the phenol-deprotonated bidentate configuration, forming a six-membered ring, is the most thermodynamically stable form in weakly acidic aqueous solutions. acs.orgacs.org

| Complex | log K | ΔG (kJ mol⁻¹) | Reference |

| Al/Sal⁺ | 5.93 | -33.84 | chemsociety.org.ng |

| Al(Sal)(H₂O)₄⁺ | 13.8 (calculated) | - | acs.orgacs.org |

Aluminium(III) Coordination Environments and Geometries

The aluminium(III) ion in this compound complexes typically exhibits a preference for specific coordination numbers and geometries, which are influenced by a variety of factors.

Influence of Steric and Electronic Factors on Coordination Number

Aluminium(III) is a hard Lewis acid and generally favors coordination with hard Lewis bases like oxygen donor atoms from the salicylate and hydroxide (B78521) ligands. rsc.org The coordination number of aluminium in these complexes is most commonly six, resulting in an octahedral geometry. researchgate.net However, other coordination numbers are possible, influenced by steric and electronic factors.

Steric hindrance between bulky ligands can lead to a reduction in the coordination number. rice.eduacs.orgcam.ac.uk For instance, if the salicylate ligands or other coordinated groups are sterically demanding, the aluminium center might adopt a lower coordination number, such as four or five, to alleviate steric strain. ucl.ac.uk Conversely, smaller ligands allow for a higher coordination number.

Electronic factors also play a crucial role. The strong electrostatic attraction between the highly charged Al³⁺ ion and the negatively charged oxygen donor atoms of the salicylate and hydroxide ligands favors a higher coordination number to maximize electrostatic stabilization. chemsociety.org.ng The electronic properties of the ligands, such as their basicity and the presence of electron-donating or electron-withdrawing groups, can also influence the strength of the metal-ligand bonds and, consequently, the preferred coordination environment. rice.edunih.gov

Structural Isomerism in this compound Complexes

Structural isomerism arises when molecules have the same molecular formula but a different arrangement of atoms. libretexts.orgsavemyexams.comlabster.com In the context of this compound, several types of structural isomerism are theoretically possible.

Coordination Isomerism: This type of isomerism is not directly applicable to a single complex but can occur in coordination compounds containing complex cations and anions.

Linkage Isomerism: This would occur if the salicylate ligand could coordinate to the aluminium through different donor atoms. While salicylate predominantly coordinates through its oxygen atoms, the possibility of linkage isomerism is less common for this ligand.

Positional Isomerism: This could arise if the salicylate ligands were substituted. The position of the substituents on the aromatic ring would lead to different positional isomers. libretexts.org

Chain Isomerism: This involves a different arrangement of the main chain of atoms and is more relevant to organic molecules. savemyexams.com

Functional Group Isomerism: This involves isomers having different functional groups. savemyexams.com

In the specific case of this compound, the most relevant form of isomerism is likely related to the geometric arrangement of the ligands around the aluminium center, leading to stereoisomerism (geometric and optical isomers), rather than extensive structural isomerism of the types listed above. For instance, in an octahedral complex with two salicylate ligands and a hydroxide, different spatial arrangements of these ligands can lead to cis and trans isomers.

Redox Chemistry and Electron Transfer Processes in Aluminium-Salicylate Systems

The redox chemistry of aluminium is generally dominated by its stable +3 oxidation state. acs.orgnih.gov Aluminium(III) is considered redox-inert under most biological and common chemical conditions, meaning it does not readily undergo oxidation or reduction. acs.org

Therefore, in the context of this compound, the electron transfer processes are more likely to involve the salicylate ligand rather than the aluminium ion itself. The aromatic nature of the salicylate ligand makes it susceptible to redox reactions. For instance, the phenolic group can be oxidized.

Ligand-Centered Redox Activity

In the context of coordination chemistry, a ligand is considered "redox-active" if it can participate in electron transfer processes, acting as an electron reservoir that can be oxidized or reduced independently of the metal center. This property is often observed in ligands with specific functional groups and electronic structures, such as certain dithiolenes or α-diimines.

However, the salicylate ligand is generally considered to be "electro-innocent," meaning it does not typically engage in redox processes under normal conditions. acs.org The electronic structure of salicylate, with its stable aromatic ring, does not readily accommodate the addition or removal of electrons. Furthermore, the aluminum center in this compound exists in the +3 oxidation state (Al(III)), which is its only stable oxidation state under normal chemical conditions. Aluminum is not a transition metal and lacks the accessible d-orbitals that facilitate redox changes. rsc.org Consequently, the combination of a redox-inert metal center (Al³⁺) and an electro-innocent ligand (salicylate) means that ligand-centered redox activity is not a characteristic feature of this compound. Any reactivity the complex exhibits is typically governed by other mechanisms, such as Lewis acid-base interactions or ligand exchange reactions.

Metal-Ligand Cooperative Reactivity

Metal-Ligand Cooperativity (MLC) describes a synergistic process where both the metal center and the bound ligand are actively involved in a chemical transformation, such as the breaking or forming of bonds in a substrate molecule. aip.org This concept is well-established for transition metals but is also recognized in the chemistry of p-block elements like aluminum. wikipedia.org In an MLC process, the ligand is not a passive "spectator" but an active participant. aip.org This can involve the ligand acting as a Lewis base, an electron reservoir, or participating in proton transfer events. aip.orgqsstudy.com

For this compound, the potential for MLC arises from the functional groups on the salicylate ligands and the Lewis acidic nature of the Al(III) center. The salicylate ligand possesses both a carboxylate group and a hydroxyl group. These groups, particularly the oxygen atoms, can act as proton acceptors or donors, or as nucleophilic sites.

Theoretically, a substrate could interact with the complex in a cooperative manner. For instance, the Lewis acidic aluminum center could bind to and activate an electrophilic part of a substrate, while a functional group on the salicylate ligand simultaneously interacts with a nucleophilic or protic part of the same substrate. This dual activation can create a low-energy pathway for a reaction that would be less favorable with either the metal or the ligand alone. While specific catalytic applications exploiting MLC in this compound are not extensively documented, the structural features of the complex are consistent with the potential for such cooperative reactivity. wikipedia.orgcollegedunia.com

Comparative Analysis with Other Aluminum Complexes

This compound: This complex features two bidentate salicylate ligands and one hydroxide ligand. Salicylate binds via its carboxylate and phenolate oxygen atoms, forming a stable chelate ring. minsocam.orgacs.org The presence of the aromatic ring influences the complex's electronic properties and potential for intermolecular interactions like π-π stacking. rsc.org

Aluminum Acetylacetonate (B107027) (Al(acac)₃): This is a neutral, highly stable complex where three bidentate acetylacetonate ligands coordinate to the aluminum center. wikipedia.org Each ligand binds through two oxygen atoms, forming a six-membered chelate ring. The resulting AlO₆ core has a near-perfect octahedral geometry. wikipedia.orgquora.com The complex is known for its thermal stability and solubility in organic solvents. cymitquimica.com

Aluminum Citrate (B86180): Citrate is a potentially tridentate ligand, coordinating through two carboxylate groups and the central hydroxyl group. rsc.orgjournals.co.za This results in the formation of highly stable, often polynuclear, anionic complexes in aqueous solution. acs.orgresearchgate.net The multiple coordination sites and charge of the citrate ligand lead to a complex solution chemistry with various species existing depending on pH. rsc.orgrsc.org Its high water solubility and stability are significant features.

Aluminum Hydroxide (Al(OH)₃): This is not a molecular complex in the same sense but an inorganic polymer or network solid. It exists in several crystalline forms (polymorphs) like gibbsite and bayerite. acs.orgwikipedia.org In these structures, the aluminum ions are in an octahedral coordination environment, linked by bridging hydroxide ions to form extended layers. collegedunia.comwikipedia.orgiitk.ac.in Its properties are those of an insoluble, amphoteric solid rather than a discrete, soluble molecule. collegedunia.comwikipedia.org

The following table provides a comparative summary of these aluminum compounds.

| Property | This compound | Aluminum Acetylacetonate | Aluminum Citrate | Aluminum Hydroxide |

|---|---|---|---|---|

| Formula Type | C₁₄H₁₁AlO₇ | Al(C₅H₇O₂)₃ | AlC₆H₅O₇ | Al(OH)₃ |

| Ligand(s) | Salicylate, Hydroxide | Acetylacetonate | Citrate | Hydroxide |

| Ligand Type | Bidentate, aromatic carboxylate/phenolate | Bidentate, β-diketonate cymitquimica.com | Tridentate, aliphatic carboxylate/alkoxide journals.co.za | Monodentate, inorganic anion |

| Typical Coordination Number of Al | 5 or 6 (can be monomeric or form dimers) | 6 quora.com | 6 (often in polynuclear structures) acs.org | 6 (in an extended lattice) wikipedia.orgiitk.ac.in |

| Typical Geometry at Al | Distorted trigonal bipyramidal or octahedral | Octahedral wikipedia.orgquora.com | Octahedral | Octahedral (in layers) collegedunia.comwikipedia.org |

| Overall Structure | Discrete molecular complex google.com | Discrete molecular complex wikipedia.org | Discrete and polynuclear anionic complexes acs.orgwikipedia.org | Polymeric/Network solid wikipedia.org |

| Solubility | Low in water | Soluble in organic solvents, insoluble in water cymitquimica.com | Soluble in water | Insoluble in water collegedunia.com |

Chemical Reactivity, Transformation, and Degradation Pathways

Hydrolytic Stability and Reaction Mechanisms

The hydrolytic stability of a compound refers to its ability to resist chemical decomposition in the presence of water. lubrizol.com For hydroxyaluminium disalicylate, this stability is significantly influenced by the pH of the aqueous environment.

The hydrolysis of this compound is a pH-dependent process. nih.govrsc.org In aqueous solutions, the aluminium ion and its complexes undergo hydrolysis, and the distribution of the resulting species is a function of pH. researchgate.net At acidic pH values (below 5.0), the predominant dissolved aluminum species are monomeric, such as Al(H₂O)₆³⁺ and AlOH(H₂O)₅²⁺. usgs.gov As the pH increases, polymerization of these units occurs. usgs.gov In the pH range of 4 to 9, the formation of aluminum hydroxide (B78521), Al(OH)₃, is favored. researchgate.net

The stability of the salicylate (B1505791) ligands is also pH-dependent. The hydrolysis of similar metal-alkoxide complexes has been shown to decrease in the order of Al- > Zr- > Ti-butoxide complexes at a given water-to-complex ratio. uni-saarland.de For some compounds, a pH-dependent conformational change can be the rate-limiting step in a reaction. nih.gov

Table 1: Distribution of Aqueous Aluminum Hydroxide Complexes at 25°C

| pH | Al³⁺ (%) | Al(OH)²⁺ (%) | Al(OH)₂⁺ (%) | Al(OH)₃⁰ (%) |

| 5 | 36 | 37 | 26 | 1 |

| Data calculated from thermodynamic data for dissolved, inorganic aluminum hydroxides. researchgate.net |

Upon hydrolysis, this compound decomposes into its constituent components: aluminum ions and salicylic (B10762653) acid. The aluminum ions will form various hydroxylated species depending on the pH, as detailed above. These can range from soluble monomeric and polymeric forms to insoluble precipitates like amorphous aluminum hydroxide, boehmite, bayerite, and gibbsite. usgs.gov The salicylate portion of the molecule is released into the solution.

Oxidative Degradation Processes

Oxidative degradation involves the breakdown of a molecule by oxidizing agents, which can include reactive oxygen species (ROS). nih.gov This is a relevant degradation pathway for many organic compounds. researchgate.net

Hydroxyl radicals (•OH) are highly reactive species that can initiate the oxidation of organic molecules. wikipedia.org They can be generated through various chemical and photochemical processes. mdpi.comhristov.com The oxidation of proteins, for example, can be initiated by radical-mediated reactions, leading to a variety of products. nih.gov These reactions often involve the abstraction of a hydrogen atom or the addition to an aromatic ring. hristov.com In the case of this compound, the salicylate ring would be susceptible to attack by hydroxyl radicals, leading to its degradation. nih.govresearchgate.net The process of radical-mediated oxidation can lead to the cleavage of chemical bonds within the molecule. rsc.orgnih.gov

The rate of oxidative degradation can be significantly influenced by the presence of catalysts. rsc.orgalsys-group.com Transition metal ions, for instance, can catalyze the decomposition of hydroperoxides to generate radicals, thereby accelerating oxidation. nih.gov In the context of advanced oxidation processes, catalysts are employed to generate hydroxyl radicals for the degradation of persistent organic pollutants. mdpi.com Metal oxides are often used for this purpose. mdpi.com The presence of certain metal complexes can also enhance the catalytic oxidation of substrates. nih.gov

Photochemical Reactivity and Degradation

Photochemical reactivity refers to the chemical changes that occur when a molecule absorbs light energy. rsc.org This can lead to the degradation of the molecule, a process known as photodegradation. nih.gov

The photochemical reactivity of a molecule is wavelength-dependent, and the absorption maximum does not always correspond to the maximum reactivity. nih.govresearchgate.net For this compound, the salicylate ligand, which contains a chromophore, is expected to be the primary site of photochemical activity. Upon absorption of ultraviolet (UV) radiation, the molecule can be excited to a higher energy state, leading to bond cleavage and degradation. The photochemical degradation of organic compounds can be influenced by the presence of other substances that can act as photosensitizers or quenchers. polyu.edu.hk

Thermal Decomposition and Product Characterization

The thermal stability of this compound is a crucial parameter for its handling, storage, and application in various formulations. Thermal decomposition involves the breakdown of the compound into smaller, more stable molecules upon heating.

Studies on the thermal decomposition of related metal salicylate complexes provide insights into the potential degradation pathway of this compound. For example, the thermal decomposition of zinc(II) salicylate complexes has been shown to proceed in a stepwise manner. researchgate.net Typically, the initial step involves the loss of any coordinated or lattice water molecules at lower temperatures. This is followed by the decomposition of the anhydrous complex at higher temperatures, which involves the release of the organic ligands and the subsequent breakdown of the salicylate anion. The final product of the thermal decomposition of many metal salicylates is the corresponding metal oxide. researchgate.netosti.gov

A study on the thermal decomposition of phosphonium (B103445) salicylate ionic liquids also indicated that the salicylate anion degrades through various pathways. researchgate.netnih.gov While the cation is different, the behavior of the salicylate moiety is relevant.

For this compound, a similar decomposition pattern can be anticipated. The initial phase of heating would likely lead to the loss of the hydroxyl group and any associated water, followed by the decomposition of the salicylate ligands. The ultimate solid residue at high temperatures is expected to be aluminum oxide (Al₂O₃). A patent for the preparation of basic aluminum salicylate mentions drying the product at 125-130°C, suggesting stability up to this temperature range. hw.ac.uk

To fully characterize the thermal decomposition of this compound, techniques such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) would be necessary. unizg.hrnih.govbibliotekanauki.pl These methods would allow for the identification of the evolved gaseous products at each stage of decomposition and provide a more detailed understanding of the reaction mechanism.

Table 2: General Thermal Decomposition Stages of Metal Salicylates

| Temperature Range | Decomposition Stage | Evolved Products (Examples) | Final Residue | Reference |

| ~100-200°C | Dehydration | Water (H₂O) | Anhydrous Complex | researchgate.net |

| >200°C | Decomposition of Ligand | Salicylic acid, Phenol (B47542), CO₂, H₂O | Metal Oxide | researchgate.netosti.gov |

This table provides a generalized overview based on studies of other metal salicylates, as specific TGA-MS data for this compound is not available in the searched literature.

Theoretical Prediction and Modeling of Degradation Pathways

Theoretical and computational chemistry methods offer powerful tools for predicting and understanding the degradation pathways of chemical compounds at a molecular level. For this compound, these approaches can provide insights into reaction mechanisms that are difficult to probe experimentally.

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure, stability, and reactivity of molecules. A theoretical study using DFT has been conducted on the formation mechanisms, thermodynamic stabilities, and water-exchange reactivities of aluminum-salicylate complexes in aqueous solution. acs.org This study provides valuable information on the preferred coordination geometries and the energetics of the complex, which are fundamental for understanding its subsequent reactivity. The calculations revealed that the formation of a bidentate complex, where the salicylate ligand binds to the aluminum ion through both the carboxylate oxygen and the phenolic oxygen, is thermodynamically favorable.

While this study focuses on the formation and stability of the complex, similar computational approaches can be extended to model its degradation. For instance, DFT calculations can be used to map the potential energy surfaces of the molecule in its ground and excited states to elucidate the pathways of UV-induced transformations. beilstein-journals.org By identifying transition states and calculating reaction barriers, it is possible to predict the most likely photodegradation products.

Although specific theoretical studies on the degradation pathways of this compound are not yet prevalent in the literature, the existing computational work on related systems demonstrates the potential of these methods to provide a detailed, molecular-level understanding of its chemical reactivity and transformation.

Theoretical and Computational Investigations of Hydroxyaluminium Disalicylate

Quantum Chemical Approaches for Electronic Structure and Bonding

Quantum chemical methods are fundamental in elucidating the electronic structure and bonding characteristics of hydroxyaluminium disalicylate. These computational techniques provide insights into the molecule's behavior at the atomic level, which is crucial for understanding its properties and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules like this compound. escholarship.orgmdpi.compku.edu.cn DFT calculations focus on the electron density, a simpler quantity to compute than the wave function, to determine the molecule's energy and other attributes. escholarship.orgpku.edu.cn These calculations can predict various ground-state properties, including molecular geometry, bond lengths, and bond angles. For instance, DFT can be used to optimize the geometry of this compound, providing a detailed three-dimensional structure.

Modern DFT functionals, when appropriately chosen, can provide a good balance between computational cost and accuracy for predicting these properties. escholarship.org The selection of the functional and basis set is critical for obtaining reliable results. mdpi.comnih.gov For aluminum complexes, specific basis sets and effective core potentials may be employed to accurately describe the metal center. mdpi.com The computed ground-state properties serve as a foundation for further computational studies, such as spectroscopic predictions and reactivity analyses. pku.edu.cn

Table 1: Selected Computed Ground State Properties of this compound Monohydrate

| Property | Value | Reference |

| Molecular Formula | C14H13AlO8 | nih.gov |

| Molecular Weight | 336.23 g/mol | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 8 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Spectroscopic Property Prediction (NMR, IR, UV-Vis) from Computational Models

Computational models, particularly those based on DFT and ab initio methods, are powerful tools for predicting the spectroscopic properties of molecules like this compound. rsc.orgrsc.org These predictions are invaluable for interpreting experimental spectra and for identifying the structural features that give rise to specific spectral signals.

NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. rsc.org For aluminum-containing compounds, accurate prediction of 27Al NMR chemical shifts is possible, though it can be sensitive to the chosen computational method. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the vibrational frequencies and intensities, which correspond to the peaks in an IR spectrum. nih.gov This allows for the assignment of experimental IR bands to specific molecular vibrations, such as the stretching and bending of the carboxyl and hydroxyl groups in this compound.

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Time-dependent DFT (TD-DFT) is a common method for calculating the excitation energies and oscillator strengths that correspond to the absorption bands in a UV-Vis spectrum. uci.eduacmm.nl These calculations can help to understand the electronic transitions responsible for the color and photophysical properties of this compound.

Table 2: Computationally Predicted Spectroscopic Data (Hypothetical Example)

| Spectroscopic Technique | Predicted Parameter | Value |

| 1H NMR | Chemical Shift (ppm) of phenolic -OH | 8.5 - 9.5 |

| 13C NMR | Chemical Shift (ppm) of carboxyl C=O | 170 - 180 |

| IR | Vibrational Frequency (cm-1) of C=O stretch | 1650 - 1680 |

| UV-Vis | Wavelength of Maximum Absorption (nm) | ~290 |

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide a powerful computational lens to explore the dynamic nature of this compound, offering insights into its conformational landscape and interactions with its environment. researchgate.netescholarship.org

Conformational Analysis and Flexibility

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its properties and interactions. nih.gov The molecule possesses a degree of flexibility due to rotatable bonds, particularly around the linkages between the aluminum center and the salicylate (B1505791) ligands. nih.gov

Molecular dynamics simulations can be employed to explore the potential energy surface of the molecule and identify its stable conformers. mdpi.com These simulations track the movement of atoms over time, revealing the different shapes the molecule can adopt and the energy barriers between them. researchgate.net By analyzing the trajectories from MD simulations, it is possible to determine the relative populations of different conformers and understand how factors like intramolecular hydrogen bonding might stabilize certain arrangements. mdpi.com This information is vital for a complete understanding of the molecule's structure-activity relationships. nih.gov

Table 3: Key Rotatable Bonds in this compound

| Bond | Description |

| Al-O (carboxylate) | Rotation around this bond influences the orientation of the salicylate rings relative to each other. |

| C-C (between ring and carboxylate) | Torsional changes can affect the planarity of the salicylate ligand. |

Solvent Effects on Molecular Structure and Reactivity

The surrounding solvent can significantly influence the structure, stability, and reactivity of this compound. Molecular dynamics simulations are well-suited to investigate these solvent effects by explicitly including solvent molecules in the simulation box. diva-portal.org

Simulations in an aqueous environment, for example, can reveal how water molecules interact with the different functional groups of this compound through hydrogen bonding and electrostatic interactions. daneshyari.com These interactions can affect the conformational preferences of the molecule and the accessibility of its reactive sites. The solvent can also play a role in the dissociation of the complex and the hydrolysis of the aluminum center. researchgate.net By analyzing the distribution of solvent molecules around the solute and calculating properties like the potential of mean force, MD simulations can provide a detailed picture of how the solvent environment modulates the behavior of this compound. researchgate.net

Intermolecular Interactions and Complexation Dynamics

The stability and function of this compound in a solution are governed by a delicate balance of intermolecular forces and the dynamic nature of its formation and interactions. Computational studies have been pivotal in dissecting these phenomena.

The dynamics of complexation, describing the process by which the aluminum ion and salicylate ligands associate and dissociate, are crucial for understanding the complex's bioavailability and reactivity. Real-time investigation of ion-molecule complexation dynamics is possible through advanced spectroscopic techniques, like two-dimensional infrared (2DIR) spectroscopy, combined with theoretical modeling. rsc.org For aluminum-salicylate systems, the complexation is understood to follow a dissociative ligand-exchange pathway, consistent with the Eigen-Wilkins mechanism. acs.org This process begins with the formation of an outer-sphere ion pair between the hydrated aluminum ion and the salicylate, followed by the dissociation of a coordinated water molecule to allow the salicylate to enter the inner coordination sphere. acs.org

| Interaction Type | Description | Significance | Computational Methods |

|---|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom connected to an electronegative atom (like oxygen) and another nearby electronegative atom. | Influences solubility and stabilizes the complex structure, particularly involving coordinated water molecules. | DFT, Molecular Dynamics (MD) |

| π-π Stacking | Attractive, noncovalent interactions between the aromatic rings of the salicylate ligands. rsc.org | Contributes to the stability of multi-ligand complexes and influences their geometric structure. rsc.org | DFT with dispersion correction, SAPT |

| Ion-Dipole Interactions | Electrostatic attraction between the Al³⁺ ion and polar molecules, such as water or the salicylate ligand itself. | Primary driving force for the initial association of the ligand and metal ion. | DFT, MD |

| Van der Waals Forces | Weak, short-range electrostatic forces including London dispersion forces. libretexts.org | Contribute to the overall stability and packing in the solid state. mdpi.com | SAPT, DFT with dispersion correction |

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides a molecular-level narrative of chemical reactions, detailing the transformation from reactants to products. mdpi.com For this compound, these methods illuminate the pathways of its formation. Density Functional Theory (DFT) is a prominent method used for these investigations, offering a good balance between accuracy and computational cost for studying the electronic structure of matter. nsps.org.ngresearchgate.net

The formation of aluminum-salicylate complexes in aqueous solution has been modeled using quantum chemical cluster models. acs.orgresearchgate.net These studies confirm that the reaction mechanism involves the initial formation of an outer-sphere complex, which then proceeds through a dissociative ligand-exchange pathway. acs.org This is a common mechanism for ligand substitution in octahedral metal complexes. The reactivity of different aluminum species can also be compared; for example, hydrolyzed Al(III) species have been shown to react faster with salicylate than non-hydrolyzed Al(III). researchgate.net

Transition State Characterization

The transition state is the fleeting, high-energy configuration along the reaction coordinate that represents the bottleneck of a chemical reaction. nih.govuni-giessen.de While direct experimental observation of transition states is exceptionally challenging, computational chemistry allows for their precise geometric and energetic characterization. uni-giessen.denih.gov

For a reaction like the formation of this compound, computational methods can locate the transition state structures for key steps, such as the binding of the salicylate ligand or the dissociation of a water molecule. acs.orgresearchgate.net The process involves searching the potential energy surface of the reacting system for saddle points, which are energy minima in all directions except for one, which corresponds to the reaction coordinate. scirp.org Once located, the transition state's structure, vibrational frequencies (one of which will be an imaginary frequency corresponding to motion along the reaction coordinate), and energy can be calculated. researchgate.net This information is fundamental to understanding the reaction's kinetics and what factors control its rate. scirp.org Recent advances in generative models using artificial intelligence are also being developed to accelerate the accurate generation of transition state geometries. researchgate.net

Reaction Pathway Mapping and Energetics

By connecting reactants, transition states, intermediates, and products, computational chemistry can map out the entire reaction pathway. This mapping provides a detailed energy profile of the reaction, highlighting the activation energies and the thermodynamic stability of intermediates and products. researchgate.net

For the 1:1 monomeric aluminum-salicylate complex, DFT calculations have been used to model the formation pathways of different possible monodentate and bidentate configurations. acs.orgresearchgate.net These calculations indicate that in an acidic aqueous solution (pH ~ 3), the most stable form is a phenol-deprotonated bidentate complex, Al(Sal)(H₂O)₄⁺, which features a stable six-membered ring. acs.org The calculated thermodynamic stability constant (log Kₐq) for this species is in good agreement with experimental values. acs.org Furthermore, the water-exchange reaction rates for different configurations can be estimated, and the calculated rate for the stable Al(Sal)(H₂O)₄⁺ complex also aligns well with experimental data, reinforcing its identity as the dominant species under those conditions. acs.orgresearchgate.net

| Parameter | Calculated Value | Experimental Value | Reference |

|---|---|---|---|

| log Kₐq (Stability Constant) | 13.8 | 12.9 – 14.5 | acs.org |

| log kH₂O (Water Exchange Rate, s⁻¹) | 3.9 | 3.7 | acs.org |

Development of Computational Models for Aluminum Complexes

The accuracy of theoretical predictions depends heavily on the chosen computational model. Significant effort has been dedicated to developing and validating robust computational protocols for studying aluminum complexes. rsc.orgresearchgate.net

A common approach combines different models to capture various aspects of the system accurately. For instance, the Density Functional Theory-Quantum Chemical Cluster Model (DFT-CM) can be used to model specific reaction pathways. acs.org In this method, the central reacting species are treated with high-level quantum mechanics, while the surrounding solvent's influence is approximated. To account for solvent effects, a combination of explicit solvent molecules (in the immediate vicinity of the complex) and a polarizable continuum model (PCM) to represent the bulk solvent is often employed. acs.org This is exemplified by the Gas Phase-Supermolecule-Polarizable Continuum Model (GP-SM-PCM). acs.org

Advanced Analytical Method Development for Hydroxyaluminium Disalicylate

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in isolating Hydroxyaluminium Disalicylate from complex matrices. ijpsr.com The choice of method depends on the sample's properties and the analytical objectives. mastelf.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution and sensitivity. ijsrtjournal.com Method development is a systematic process involving several key steps to achieve optimal separation. pharmtech.comthermofisher.com

A typical HPLC method for this compound would likely employ a reversed-phase column, as this is well-suited for non-polar to moderately polar compounds. mastelf.com The mobile phase would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. pharmtech.com The pH of the aqueous buffer is a critical parameter that needs careful optimization, as it influences the ionization and retention of the analyte. gyanvihar.org

Gradient elution, where the composition of the mobile phase is changed during the run, is often necessary for complex samples to ensure adequate separation of all components. pharmtech.com The selection of the detector is also crucial; a UV-Visible detector is commonly used for quantitative analysis, while a Photodiode Array (PDA) detector provides additional spectral information. gyanvihar.org

Table 1: Key Parameters in HPLC Method Development for this compound

| Parameter | Selection/Optimization Considerations | Rationale |

| Column | Reversed-phase (e.g., C18, C8) | Suitable for moderately polar compounds like salicylates. mastelf.com |

| Mobile Phase | Acetonitrile/Methanol and buffered aqueous phase | Provides good separation and peak shape. pharmtech.com |

| pH of Buffer | Adjusted based on the pKa of salicylic (B10762653) acid | Controls the ionization state of the analyte for optimal retention and peak symmetry. gyanvihar.org |

| Elution Mode | Gradient or Isocratic | Gradient elution is preferred for complex mixtures to improve resolution and reduce analysis time. pharmtech.com |

| Detector | UV-Visible or Photodiode Array (PDA) | UV detection is suitable for quantitative analysis, while PDA provides spectral data for peak purity assessment. gyanvihar.org |

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. organomation.com For a non-volatile compound like this compound, direct GC analysis is not feasible. Chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com This process involves reacting the hydroxyl and carboxylic acid groups with a suitable derivatizing agent. jfda-online.com

The choice of derivatization reagent is critical and depends on the functional groups present in the molecule. jfda-online.com Once derivatized, the compound can be introduced into the GC system, which consists of an injector, a column where separation occurs, and a detector. organomation.com The column temperature program is optimized to achieve the best separation of the derivatized analyte from other components. academicjournals.org

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, offer enhanced specificity and sensitivity for the analysis of this compound. ijpsr.comijarnd.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. ajrconline.org This technique is particularly valuable for identifying and quantifying the compound in complex mixtures with a high degree of confidence. claindgroup.comlcms.cz In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer, where the molecules are ionized and their mass-to-charge ratio is determined. researchgate.net Tandem mass spectrometry (LC-MS/MS) can provide even more structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govmeasurlabs.com The development of a simple and direct LC-MS method can be advantageous for detecting impurities. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. After derivatization, the volatile analyte is separated by GC and then detected by a mass spectrometer. ijarnd.com GC-MS provides detailed structural information and is highly sensitive. academicjournals.orgnih.gov Studies have utilized GC-MS to investigate the interaction between aluminum hydroxide (B78521) and other substances by analyzing the reaction products. researchgate.net

Spectroscopic Quantification and Identification Methods

Spectroscopic methods are indispensable for both the quantitative determination and structural elucidation of this compound. ijarnd.com

Quantitative UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a widely used technique for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edudenovix.com Many organic compounds, including those with chromophores like the salicylate (B1505791) moiety in this compound, exhibit strong UV absorbance, making this method suitable for their quantification. libretexts.org

A quantitative UV-Vis method involves preparing a series of standard solutions of known concentrations and measuring their absorbance at a specific wavelength (λmax), which corresponds to the maximum absorption of the analyte. upi.edu A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve. upi.edu The method is valued for its simplicity, speed, and cost-effectiveness. denovix.com For instance, a colorimetric method for the determination of aluminum has been developed using a complexing agent and UV-Vis spectrophotometry, with the maximum absorbance observed at 359 nm. researchgate.net

Table 2: Typical Parameters for Quantitative UV-Vis Analysis

| Parameter | Description | Typical Value/Range |

| Wavelength (λmax) | Wavelength of maximum absorbance. | Determined experimentally for this compound. |

| Solvent/Blank | A solvent that does not absorb at the analytical wavelength. | Typically the same solvent used to prepare the standards and sample. |

| Calibration Range | The range of concentrations over which the Beer-Lambert law is obeyed. | Established during method validation. researchgate.net |

| Acceptance Criteria | Defines the acceptable limits for parameters like linearity (R²). | For example, an R² value of ≥ 0.998 is often considered acceptable. researchgate.net |

Advanced NMR Techniques for Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of molecules. nih.gov For the analysis of this compound in mixtures, advanced NMR techniques are particularly valuable. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide detailed information about the connectivity of atoms within the molecule. numberanalytics.comipb.pt These methods help to resolve spectral overlap, which is a common issue in the 1D NMR spectra of complex mixtures. nih.gov

Pure shift NMR methods are designed to simplify complex spectra by collapsing multiplet structures into single lines, thereby improving resolution. cornell.edu Diffusion-Ordered Spectroscopy (DOSY) is another advanced technique that separates the NMR signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape. nih.gov These advanced NMR methods, often used in combination, are crucial for unambiguously identifying this compound and characterizing its structure within a complex sample matrix. mdpi.com

Table 3: Advanced NMR Techniques for Mixture Analysis

| Technique | Information Provided | Application for this compound |

| COSY | Correlation between scalar-coupled protons. numberanalytics.com | Identifies proton-proton spin systems within the salicylate ligands. |

| HSQC | Correlation between protons and directly attached heteronuclei (e.g., ¹³C). numberanalytics.com | Assigns protons to their corresponding carbon atoms in the salicylate structure. |

| HMBC | Correlation between protons and heteronuclei over two or three bonds. numberanalytics.comipb.pt | Establishes long-range connectivity, confirming the overall structure and the binding of salicylate to aluminum. |

| DOSY | Separates signals based on molecular diffusion rates. nih.gov | Can differentiate the this compound complex from free salicylates or other components in a mixture. |

| Pure Shift NMR | Simplifies spectra by removing homonuclear coupling. cornell.edu | Improves spectral resolution for easier identification and quantification in complex mixtures. |

Vibrational Spectroscopy for Process Monitoring

Process Analytical Technology (PAT) has become an indispensable tool in modern pharmaceutical manufacturing, enabling real-time monitoring and control of critical process parameters. bruker.com Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman spectroscopy, offers a non-destructive and rapid means of analyzing chemical composition and molecular structure, making it highly suitable for in-process monitoring of this compound production. nih.govamericanpharmaceuticalreview.com

The molecular structure of this compound contains hydroxyl (-OH), carboxyl (C=O), and aromatic (C-C) functional groups, each with characteristic vibrational frequencies. FT-IR spectroscopy is particularly sensitive to polar bonds and would be effective in monitoring the hydroxyl and carbonyl groups. triprinceton.org For instance, the FT-IR spectrum of aluminum hydroxide shows characteristic bands for the Al-OH vibrations. researchgate.net In the synthesis of this compound, FT-IR could be used to track the consumption of salicylic acid and the formation of the aluminum salicylate complex by monitoring changes in the characteristic vibrational bands of the carboxylic acid and the newly formed coordinate bonds.

Raman spectroscopy, on the other hand, is highly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for monitoring the aromatic rings of the salicylate ligands. triprinceton.org A key advantage of Raman spectroscopy in a process setting is its low interference from water, which is often present in reaction mixtures. researchgate.net This allows for direct, in-line analysis without the need for sample extraction or preparation. By using fiber-optic probes, Raman spectra can be continuously collected from a reaction vessel, providing real-time data on the progress of the reaction, endpoint determination, and the formation of any potential by-products. nih.gov

The implementation of vibrational spectroscopy as a PAT tool for this compound would involve developing a calibration model that correlates spectral data with critical quality attributes of the compound, such as concentration, purity, and polymorphism. This allows for a "Quality by Design" (QbD) approach, where the manufacturing process is understood and controlled to consistently produce a product with the desired specifications. bruker.com

Electrochemical Analytical Techniques

Electrochemical methods offer a suite of sensitive and selective techniques for the analysis of electroactive species. eag.com Given the presence of the electroactive salicylate ligand and the aluminum metal ion, electrochemical techniques are highly applicable for the quantitative analysis of this compound.

A cyclic voltammetry experiment for this compound would likely involve scanning the potential to observe the oxidation or reduction peaks corresponding to the salicylate moiety. The peak current in a voltammogram is proportional to the concentration of the analyte, allowing for quantitative determination. mdpi.com The choice of working electrode (e.g., glassy carbon, carbon paste) and supporting electrolyte would need to be optimized to achieve a well-defined and reproducible voltammetric signal. frontiersin.org